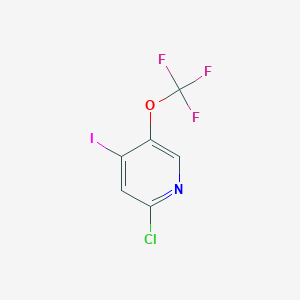
2-Chloro-4-iodo-5-(trifluoromethoxy)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-4-iodo-5-(trifluoromethoxy)pyridine is an organic compound with the molecular formula C6H2ClF3INO. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of chlorine, iodine, and trifluoromethoxy groups makes this compound highly reactive and useful in various chemical reactions and applications.
作用机制
Target of Action
It’s known that trifluoromethylpyridines, a group to which this compound belongs, are used in the agrochemical and pharmaceutical industries . They are thought to interact with various biological targets due to the unique physicochemical properties of the fluorine atom and the characteristics of the pyridine moiety .
Mode of Action
The biological activities of trifluoromethylpyridine derivatives are believed to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Biochemical Pathways
It’s known that trifluoromethylpyridines and their derivatives have been used in the synthesis of various agrochemicals and pharmaceuticals , suggesting that they may interact with a variety of biochemical pathways.
Pharmacokinetics
The unique physicochemical properties of the fluorine atom and the pyridine moiety in trifluoromethylpyridines may influence their pharmacokinetic properties .
Result of Action
It’s known that trifluoromethylpyridines and their derivatives have been used in the synthesis of various agrochemicals and pharmaceuticals , suggesting that they may have diverse molecular and cellular effects.
Action Environment
It’s known that trifluoromethylpyridines and their derivatives have been used in various environments, from agricultural fields to clinical settings , suggesting that they may be influenced by a variety of environmental factors.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-iodo-5-(trifluoromethoxy)pyridine typically involves the halogenation of pyridine derivatives. One common method is the iodination of 2-chloro-5-(trifluoromethoxy)pyridine using iodotrimethylsilane. The reaction is carried out under inert atmosphere conditions to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from commercially available pyridine derivatives. The process includes halogenation, purification, and crystallization steps to achieve high purity and yield .
化学反应分析
Types of Reactions
2-Chloro-4-iodo-5-(trifluoromethoxy)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Iodotrimethylsilane: Used for iodination reactions.
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substituted Pyridines: Formed through nucleophilic substitution reactions.
Biaryl Compounds: Formed through coupling reactions.
科学研究应用
2-Chloro-4-iodo-5-(trifluoromethoxy)pyridine is used in various scientific research applications, including:
Chemistry: As a building block in the synthesis of more complex organic molecules.
Biology: In the development of bioactive compounds and pharmaceuticals.
Medicine: As an intermediate in the synthesis of drugs with potential therapeutic effects.
Industry: In the production of agrochemicals and other industrial chemicals.
相似化合物的比较
Similar Compounds
2-Chloro-5-(trifluoromethoxy)pyridine: Similar structure but lacks the iodine atom.
2-Iodopyridine: Similar structure but lacks the chlorine and trifluoromethoxy groups.
Uniqueness
2-Chloro-4-iodo-5-(trifluoromethoxy)pyridine is unique due to the combination of chlorine, iodine, and trifluoromethoxy groups, which provide distinct reactivity and versatility in chemical synthesis .
属性
IUPAC Name |
2-chloro-4-iodo-5-(trifluoromethoxy)pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2ClF3INO/c7-5-1-3(11)4(2-12-5)13-6(8,9)10/h1-2H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPEXAPQDSCSEEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1Cl)OC(F)(F)F)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2ClF3INO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.44 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![methyl 3,3,3-trifluoro-2-(1H-indol-3-yl)-2-[(phenylsulfonyl)amino]propanoate](/img/structure/B6337239.png)

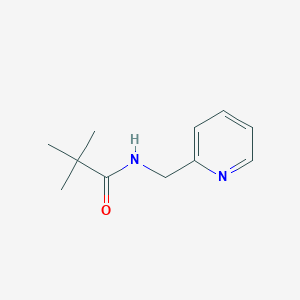

![1-{[1,1'-Biphenyl]-4-carbonyl}-1,4-diazepane](/img/structure/B6337264.png)
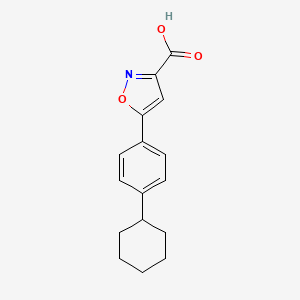

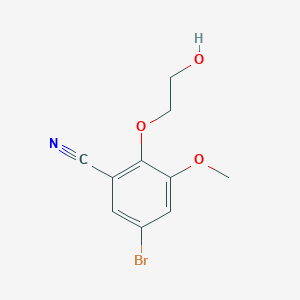
![5-[4-(2-Methylpropyl)phenyl]-1,2-oxazole-3-carboxylic acid](/img/structure/B6337294.png)

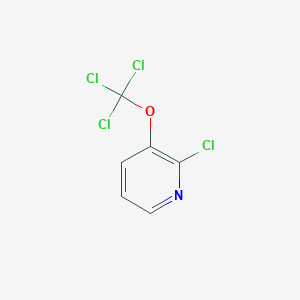
![{[(4-tert-Butylphenyl)methyl]sulfanyl}methanimidamide hydrobromide](/img/structure/B6337324.png)
![(2S)-6-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]hexanoic acid;hydrochloride](/img/structure/B6337327.png)

